Product packaging for Hematobiliverdin(Cat. No.:CAS No. 83504-29-4)

Hematobiliverdin

Cat. No.: B12738213
CAS No.: 83504-29-4
M. Wt: 618.7 g/mol
InChI Key: KGPPAFCLGBGMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hematobiliverdin is an intermediate compound in the heme degradation pathway, specifically the enzymatic oxidation product of hematohemin IX . Research indicates that the enzymatic oxidation of hematohemin by heme oxygenase is highly selective, producing this compound IX alpha as the sole product . This makes it a crucial reagent for studies focusing on the specificity of the heme oxygenase enzyme and the early stages of heme catabolism. Heme breakdown is a fundamental biological process, and its products are actively investigated in the context of inflammatory diseases and hemolytic conditions, where hemoglobin-derived molecules can act as damage-associated molecular patterns (DAMPs) . Furthermore, studies show that this compound, including its various isomers, serves as an excellent substrate for biliverdin reductase, the enzyme responsible for its conversion to bilirubin . This property makes it an essential tool for in vitro assays aimed at characterizing the activity and kinetics of biliverdin reductase, helping to elucidate the final steps of the heme metabolic pathway. This product is intended for Research Use Only (RUO) and is not approved for use in humans, nor for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N4O8 B12738213 Hematobiliverdin CAS No. 83504-29-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83504-29-4

Molecular Formula

C33H38N4O8

Molecular Weight

618.7 g/mol

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[[4-(1-hydroxyethyl)-5-[[4-(1-hydroxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H38N4O8/c1-14-20(7-9-28(40)41)25(13-26-21(8-10-29(42)43)15(2)32(44)37-26)34-22(14)11-23-16(3)30(18(5)38)27(35-23)12-24-17(4)31(19(6)39)33(45)36-24/h11-13,18-19,34-35,38-39H,7-10H2,1-6H3,(H,37,44)(H,40,41)(H,42,43)

InChI Key

KGPPAFCLGBGMJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C(C)O)N3)C(C)O)C)C)CCC(=O)O)NC1=O)CCC(=O)O

Origin of Product

United States

Fundamental Aspects of Hematobiliverdin in Tetrapyrrole Catabolism

Overview of Heme Degradation Pathways and Intermediates

The catabolism of heme, a crucial process for recycling iron and managing the byproducts of red blood cell turnover, is a fundamental metabolic pathway in many living organisms. ontosight.aimicrobenotes.com Tetrapyrroles are a class of organic compounds containing four pyrrole (B145914) rings, which are essential cofactors in many biological processes, with heme being a prominent example. wikipedia.orgnih.gov The degradation of heme primarily occurs within macrophages of the reticuloendothelial system, particularly in the spleen and liver, which engulf senescent erythrocytes. microbenotes.comslideshare.net Approximately 80% of heme destined for degradation originates from these aged red blood cells. microbenotes.com

The central enzyme in this pathway is heme oxygenase (HO), a microsomal enzyme that catalyzes the rate-limiting step in heme breakdown. slideshare.netfrontierspecialtychemicals.com The heme oxygenase system utilizes molecular oxygen and NADPH as a reducing agent to cleave the α-meso carbon bridge of the heme ring. researchgate.netresearchgate.net This enzymatic reaction yields three primary products: a linear tetrapyrrole called biliverdin (B22007), ferrous iron (Fe²⁺), and carbon monoxide (CO). microbenotes.comresearchgate.netresearchgate.net

The released iron is transported by transferrin for reuse in various metabolic processes, including the synthesis of new heme. slideshare.net Carbon monoxide, once considered a mere waste product, is now recognized as a gaseous signaling molecule with various physiological roles. researchgate.netresearchgate.net Biliverdin, a green pigment, is the direct precursor to bilirubin (B190676). slideshare.net The enzyme biliverdin reductase, a cytosolic protein, subsequently reduces the central methenyl bridge of biliverdin to form bilirubin, a red-orange pigment. microbenotes.comslideshare.net Bilirubin is then transported to the liver, conjugated, and excreted in bile. slideshare.netfrontierspecialtychemicals.com

Table 1: Key Intermediates and Enzymes in Heme Degradation

Molecule Type Name Role in Pathway
Substrate Heme The iron-containing tetrapyrrole ring that is degraded. microbenotes.com
Enzyme Heme Oxygenase (HO) Catalyzes the oxidative cleavage of the heme ring. frontierspecialtychemicals.comresearchgate.net
Intermediate Verdoheme An intermediate formed during the heme oxygenase reaction. researchgate.netresearchgate.net
Intermediate Biliverdin A green, linear tetrapyrrole; the first major product of heme cleavage. microbenotes.com
Enzyme Biliverdin Reductase (BVR) Reduces biliverdin to bilirubin. frontierspecialtychemicals.comnih.gov
Product Bilirubin A red-orange, linear tetrapyrrole; transported to the liver for excretion. slideshare.net
Byproduct Ferrous Iron (Fe²⁺) Released from the heme ring for recycling. researchgate.net

| Byproduct | Carbon Monoxide (CO) | A gaseous molecule produced during heme cleavage. microbenotes.com |

Identification and Characterization of Hematobiliverdin as a Metabolic Intermediate

This compound is a specific type of biliverdin that serves as a metabolic intermediate in the degradation of hematoheme (B28446) (heme c), a variant of heme found in c-type cytochromes. researchgate.net Its formal identification and characterization were achieved through studies of the enzymatic oxidation of its precursor, hematohemin IX. nih.gov

Research has demonstrated that the enzymatic oxidation of hematohemin IX by a reconstituted heme oxygenase system is highly specific. nih.gov This reaction yields this compound IXα as the sole isomeric product. nih.govrsc.orgunam.mx This specificity contrasts with the chemical (non-enzymatic) oxidation of hematohemin IX, which produces a mixture of all four possible isomers (α, β, γ, and δ). nih.gov

The structure of this compound and its derivatives has been confirmed using nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov These analytical techniques are crucial for distinguishing between the different isomers produced in chemical versus enzymatic reactions. nih.gov this compound IXα, the product of the enzymatic reaction, proves to be an effective substrate for the subsequent enzyme in the pathway, biliverdin reductase. nih.govcapes.gov.br This enzyme readily reduces this compound to its corresponding bilirubin analog, hematobilirubin. nih.govresearchgate.net

Table 2: Products of Hematohemin IX Oxidation

Oxidation Method Products Identified Key Finding
Enzymatic (with Heme Oxygenase) This compound IXα (sole product) Demonstrates the high stereo-specificity of the heme oxygenase enzyme. nih.govrsc.org

| Chemical (Coupled oxidation) | Mixture of this compound IXα, β, γ, and δ dimethyl esters | Shows that without enzymatic control, cleavage of the heme ring is not selective. nih.gov |

A metabolic intermediate is a molecule that is formed during a metabolic pathway, existing between the initial substrate and the final product. taylorandfrancis.comwikipedia.org this compound fits this definition perfectly, being the product of heme oxygenase action on hematoheme and the substrate for biliverdin reductase. nih.govresearchgate.net

Comparative Analysis of this compound Across Biological Systems

The study of this compound and its metabolism reveals interesting comparative aspects across different biological contexts, particularly concerning enzyme isoforms and substrate specificities. In mammals, at least two major isoforms of heme oxygenase, HO-1 and HO-2, have been identified. researchgate.net Both isoforms are capable of degrading hematoheme to produce this compound. researchgate.net

While they share similarities in cofactor requirements (requiring NADPH-cytochrome P-450 reductase, NADPH or NADH, and O₂) and are inhibited by similar compounds, they exhibit distinct properties. researchgate.net

Table 3: Comparative Properties of Rat Liver Heme Oxygenase Isozymes

Property HO-1 HO-2
Inducibility Highly inducible by various agents (e.g., cobalt, hematin) Refractory to induction; constitutively expressed. researchgate.net
Apparent Km 0.24 µM 0.67 µM
Thermolability More heat stable More susceptible to heat inactivation. researchgate.net

| Immunological Reactivity | Immunologically distinct from HO-2 | Immunologically distinct from HO-1. researchgate.net |

This suggests that different tissues and physiological conditions might regulate hematoheme degradation differently through these isozymes.

Furthermore, the enzyme that processes this compound, biliverdin reductase, also shows isoform-specific activities. Studies on different molecular forms of biliverdin reductase have shown that while this compound IXα is a good substrate for the enzyme, the reduction rates of different isomers can vary between reductase isoforms. nih.govcapes.gov.br For instance, the β isomers of biliverdins, including this compound, were found to be reduced at much higher rates by one molecular form of the enzyme compared to another. capes.gov.brresearchgate.net This indicates that biliverdin reductase does not show the same high selectivity as heme oxygenase for the α-isomer, being capable of reducing all four this compound isomers. nih.gov

While much of the detailed research on this compound is focused on mammalian systems, the broader context of tetrapyrrole metabolism is conserved across kingdoms, including in plants and bacteria. researchgate.netnih.govfrontiersin.org In plants, the tetrapyrrole pathway is fundamental for the synthesis of chlorophyll (B73375) and phytochromobilin, the latter being a linear tetrapyrrole like biliverdin. nih.govfrontiersin.org The synthesis of phytochromobilin also involves heme oxygenase, highlighting the conserved nature of this enzymatic step. frontiersin.org The introduction of mammalian biliverdin reductase into tobacco plants has been shown to disrupt their native tetrapyrrole metabolism, underscoring the intricate regulation and potential for interaction between these pathways. nih.gov

Enzymatic Mechanisms Governing Hematobiliverdin Dynamics

Heme Oxygenase (HO) in Hematobiliverdin Formation

Heme oxygenase is the rate-limiting enzyme responsible for the oxidative cleavage of heme, producing equimolar amounts of biliverdin (B22007) (this compound), free ferrous iron (Fe²⁺), and carbon monoxide (CO). royalsocietypublishing.orgahajournals.org This enzymatic family is primarily represented by two active isozymes, HO-1 and HO-2, which, despite catalyzing the same reaction, are products of distinct genes and exhibit different physiological properties and regulation. nih.govvetmeduni.ac.at

Both Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2) catalyze the degradation of heme (iron protoporphyrin IX). nih.gov HO-1 is a highly inducible 32 kDa protein, predominantly expressed in tissues like the spleen and liver, and its expression is upregulated by various stimuli including oxidative stress, heme itself, and hypoxia. royalsocietypublishing.orgnih.gov In contrast, HO-2 is a constitutively expressed 36 kDa enzyme found in high concentrations in the brain and testes, playing a role in physiological homeostasis. royalsocietypublishing.orgmdpi.com

The defining characteristic of canonical mammalian HO isoforms is their remarkable regioselectivity for the α-meso carbon bridge of the heme macrocycle. royalsocietypublishing.org This specific cleavage results almost exclusively in the formation of the biliverdin-IXα isomer. royalsocietypublishing.orgnih.gov This selectivity is largely governed by the steric environment within the enzyme's active site. The heme molecule is positioned between two helices, and interactions between the heme's propionate (B1217596) side chains and specific amino acid residues (like Arg183 and Lys18 in human HO-1) anchor it in an orientation that makes the α-meso carbon the most accessible target for oxidation. nih.govnih.gov While both HO-1 and HO-2 exhibit this α-regiospecificity, some bacterial heme oxygenases, such as HemO from Pseudomonas aeruginosa, can produce a mixture of β- and δ-isomers, highlighting that alternative regioselectivity is possible. nih.govijnc.ir Studies using meso-substituted heme analogues have shown that electronic effects can also influence the site of cleavage, suggesting that the most electron-rich meso-bridge is preferentially targeted. acs.orgescholarship.org

FeatureHeme Oxygenase-1 (HO-1)Heme Oxygenase-2 (HO-2)
Molecular Weight ~32 kDa~36 kDa
Expression InducibleConstitutive
Primary Tissues Spleen, LiverBrain, Testes
Primary Function Stress response, Heme catabolismPhysiological homeostasis, Neuroregulation
Regioselectivity Primarily α-meso cleavage (forms biliverdin-IXα)Primarily α-meso cleavage (forms biliverdin-IXα)
Regulation Transcriptionally upregulated by stress (e.g., oxidative stress, hypoxia, heme)Not generally responsive to transcriptional activation, may be regulated by factors like cellular redox state

The cleavage of the α-meso bridge is a multi-step process. mdpi.com The reaction begins with the reduction of the ferric iron (Fe³⁺) of the heme-HO complex to its ferrous state (Fe²⁺) by an electron donor. nih.govmdpi.com This ferrous-HO complex then binds molecular oxygen (O₂) to form an oxy-ferrous intermediate. physiology.org A second electron is accepted, leading to the formation of a ferric-hydroperoxo (Fe³⁺-OOH) species, which is the key oxidizing agent. acs.org

This activated oxygen species attacks the electron-rich α-meso carbon of the porphyrin ring, leading to the formation of α-meso-hydroxyheme. ahajournals.orgresearchgate.net This initial hydroxylation is considered the rate-limiting step. ahajournals.org The formation of this intermediate is consistent with an electrophilic attack mechanism. escholarship.org Following this, the α-meso-hydroxyheme is oxidized to verdoheme, a step that involves the release of the α-meso carbon as carbon monoxide (CO). mdpi.com In the final step, a third molecule of O₂ and further reducing equivalents are used to cleave the verdoheme ring, releasing ferrous iron (Fe²⁺) and the linear tetrapyrrole, biliverdin-IXα. ahajournals.orgmdpi.com The entire catalytic cycle consumes three molecules of oxygen per molecule of heme degraded. nih.govphysiology.org

The catalytic activity of both HO-1 and HO-2 is critically dependent on cofactors to supply the necessary reducing equivalents. The primary electron donor is NADPH. nih.govvetmeduni.ac.at Electrons are transferred from NADPH to the heme oxygenase enzyme via the action of NADPH-cytochrome P450 reductase (CPR). nih.govmdpi.com This reductase is essential for delivering electrons needed for both the initial reduction of the heme iron and the subsequent steps of the oxidative process. mdpi.com While NADPH is the principal cofactor, studies have shown that NADH can also support heme degradation, although with a much lower affinity (higher Km) compared to NADPH. physiology.orgcore.ac.uk

Regulation of HO activity, and thus this compound production, differs significantly between the two isoforms. HO-1 activity is primarily regulated at the transcriptional level. Its gene expression is strongly induced by a wide array of stimuli, including its own substrate heme, oxidative stress, hypoxia, and inflammatory cytokines. nih.govmdpi.com This induction allows for a rapid response to cellular stress that requires heme degradation. In contrast, the constitutively expressed HO-2 is not typically regulated by transcriptional induction. ahajournals.org Instead, its activity may be modulated by other mechanisms, such as cellular redox conditions and interactions with other proteins. nih.gov For example, HO-2 possesses heme regulatory motifs (HRMs) that can bind heme and may negatively regulate its enzymatic activity, suggesting a feedback mechanism controlled by free heme concentration. nih.gov

Mechanistic Studies of Alpha-Meso Bridge Cleavage by Heme Oxygenase

Biliverdin Reductase (BVR) in this compound Transformation

Following its formation, this compound (biliverdin) is rapidly converted to bilirubin (B190676) by the enzyme Biliverdin Reductase (BVR). This reaction is a key step in heme catabolism, transforming the green biliverdin pigment into the yellow-orange bilirubin. In humans, two main BVR isoforms exist, Biliverdin Reductase A (BLVRA) and Biliverdin Reductase B (BLVRB), which are members of the short-chain dehydrogenase/reductase (SDR) protein family. mdpi.comnih.gov

The two BVR isoforms exhibit distinct substrate specificities for the different biliverdin isomers produced by heme oxygenase. mdpi.com

Biliverdin Reductase A (BLVRA) shows high specificity for biliverdin-IXα, the primary product of canonical HO-1 and HO-2 activity. portlandpress.comresearchgate.net

Biliverdin Reductase B (BLVRB) is more promiscuous and does not efficiently reduce biliverdin-IXα. mdpi.comnih.gov Instead, it effectively catalyzes the reduction of the other isomers: biliverdin-IXβ, -IXγ, and -IXδ. mdpi.comresearchgate.net

This substrate specificity is determined by the enzyme's active site structure. In BLVRB, steric hindrance within the binding pocket prevents the productive binding of the biliverdin-IXα isomer. nih.gov The presence of two propionate side chains on the biliverdin structure is a crucial requirement for substrate activity for BVR enzymes. capes.gov.brnih.gov Research has shown that biliverdins with methyl, ethyl, or single propionate groups are not substrates. capes.gov.brnih.gov The β-isomers of various biliverdins, including this compound, are reduced at much higher rates by certain forms of the enzyme compared to the α-isomers. capes.gov.brnih.gov

Kinetic studies of BVR have provided detailed insights into its catalytic mechanism. The reaction follows a sequential ordered mechanism where the cofactor, preferably NADPH, binds to the enzyme first, followed by the biliverdin substrate. portlandpress.comfrontiersin.org

Studies on different purified forms of BVR have revealed varying kinetic profiles. Some molecular forms exhibit classic Michaelis-Menten kinetics, while others display sigmoidal kinetics, suggesting cooperative binding where the binding of one substrate molecule influences the binding of a second. capes.gov.brnih.gov The apparent Michaelis constant (Km) for biliverdin isomers is in the micromolar range, indicating a high affinity. For instance, the Km value for biliverdin-IXβ with human BVR (isozymes I and II) was found to be 0.3 µM, while the Km for biliverdin-IXα with its specific BVR (isozymes III and IV) was around 0.8-1.0 µM. researchgate.net BVR isozymes are strictly specific for biliverdin and use both NADPH and NADH as electron donors, although NADPH is considered the primary physiological donor due to a much lower Km value compared to NADH. researchgate.netresearchgate.net

Enzyme IsoformPreferred Substrate(s)Apparent K_m (Substrate)Preferred CofactorApparent K_m (Cofactor)
Biliverdin Reductase A (BLVRA; Isozymes III & IV) Biliverdin-IXα0.8 - 1.0 µMNADPH10.9 - 34.1 µM
Biliverdin Reductase B (BLVRB; Isozymes I & II) Biliverdin-IXβ, -IXγ, -IXδ0.3 µM (for IXβ)NADPH13.1 - 35.9 µM

Table data sourced from studies on purified human liver isozymes. researchgate.net


Structural and Functional Determinants of Biliverdin Reductase Isoforms Acting on this compound

The enzymatic reduction of biliverdin isomers, including this compound, is carried out by biliverdin reductase (BVR), which exists in two main isoforms, biliverdin reductase A (BLVRA) and biliverdin reductase B (BLVRB). nih.gov These isoforms exhibit distinct structural features and substrate specificities that govern their roles in heme catabolism.

BLVRA and BLVRB are monomeric proteins, but they differ in their primary structure and, consequently, their substrate preferences. nih.govnih.gov BLVRA is the predominant form in adults and primarily reduces biliverdin IXα to bilirubin IXα. nih.govnih.gov In contrast, BLVRB is the principal isoform during fetal development and demonstrates a broader substrate specificity, acting on biliverdin IXβ, IXγ, and IXδ isomers. nih.govmdpi.com Notably, BLVRB does not reduce biliverdin IXα. nih.gov Studies on rat liver biliverdin reductase have shown that the β isomer of this compound is reduced at a much higher rate by a specific molecular form of the enzyme (form 3), a characteristic also observed with the β isomers of biliverdins IX and XIII. capes.gov.brnih.gov

The structural basis for the distinct substrate specificities of BLVRA and BLVRB lies within their active sites. Both enzymes possess a Rossmann-fold for dinucleotide (NADH or NADPH) binding. nih.govnih.gov However, the C-terminal domain, which contains the substrate-binding pocket, differs significantly between the two isoforms. frontiersin.org The crystal structure of human BLVRB in complex with various substrates reveals a single substrate-binding site where substrates and inhibitors bind mainly through hydrophobic interactions, which accounts for its broad substrate specificity. rcsb.org The enzyme's architecture creates steric hindrance that prevents the binding of the biliverdin IXα isomer. rcsb.org

Several key amino acid residues are critical for the function of BLVRB. Mutagenesis studies have identified Arg35 as playing a crucial role in the enzyme's preference for NADPH. mdpi.com Additionally, Arg78 and Thr12 are important for "clamping" the enzyme around the NADPH cofactor. mdpi.com Ser111, located at the core of the active site, is considered the most critical residue for the redox activity of BLVRB. mdpi.com Mutation of this residue leads to a significant decrease in biliverdin reductase activity. mdpi.com

The catalytic mechanism of BLVRB is dependent on a pyridine (B92270) nucleotide cofactor, either NADH or NADPH, with optimal activity at different pH levels. nih.govnih.gov The reduction of the substrate occurs via direct hydride transfer from the C4 position of the cofactor to the reducible atom of the biliverdin or flavin substrate. rcsb.org Kinetic studies have shown that BLVRB follows a steady-state ordered mechanism, where the pyridine nucleotide binds first. researchgate.net

The functional promiscuity of BLVRB extends beyond biliverdin isomers to include flavins, such as flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), as well as ferric iron. mdpi.commdpi.com This flavin reductase activity is a key characteristic of BLVRB. frontiersin.org The enzyme catalyzes the NADPH-dependent reduction of these flavins, highlighting its role as a general oxidoreductase.

Table 1: Comparison of Biliverdin Reductase Isoforms

Feature Biliverdin Reductase A (BLVRA) Biliverdin Reductase B (BLVRB)
Predominant Stage Adult life nih.govnih.gov Fetal development nih.govnih.gov
Primary Substrate Biliverdin IXα nih.gov Biliverdin IXβ, IXγ, IXδ mdpi.com
Action on this compound Primarily reduces the α isomer. Primarily reduces the β isomer at a higher rate. capes.gov.brnih.gov
Cofactor Preference NADH (acidic pH), NADPH (alkaline pH) nih.gov NADPH mdpi.com
Other Substrates - Flavins (FAD, FMN), Ferric Iron mdpi.commdpi.com

Biological Roles and Regulation of Hematobiliverdin Metabolism

Role of Hematobiliverdin as a Transient or Stable Intermediate in Physiological Heme Catabolism

This compound is a chemical compound that serves as an intermediate in the biological degradation pathway of heme. ontosight.ai The catabolism of heme, a critical component of hemoglobin and other hemoproteins, is an essential physiological process for recycling iron. ontosight.aifrontiersin.org The canonical pathway involves the enzyme heme oxygenase (HO) catalyzing the cleavage of the heme ring to produce biliverdin (B22007), free iron (Fe²⁺), and carbon monoxide (CO). frontiersin.orgresearchgate.netijnc.ir Biliverdin is subsequently reduced to bilirubin (B190676) by the enzyme biliverdin reductase. researchgate.netnih.gov

Research has identified this compound as an intermediate in this pathway, particularly in the breakdown of specific heme variants. Studies involving the enzymatic oxidation of hematohemin IX have shown that this compound IXα is the sole product. acs.orgunam.mx This suggests that this compound's role is primarily that of a transient intermediate, formed during the oxidation of heme and preceding the formation of biliverdin. ontosight.ai While biliverdin and bilirubin are the more extensively studied and stable end products of this pathway, the transient appearance of intermediates like this compound is crucial for the complete conversion process. ontosight.airesearchgate.net The sequential color changes observed in a bruise, from the dark blue-purple of heme to the green of biliverdin and the yellow of bilirubin, provide a visible representation of this metabolic cascade, which includes transient intermediates. jumedicine.com

Cellular and Subcellular Localization of this compound-Generating and -Transforming Enzymes

The generation and transformation of this compound are governed by the same enzymes responsible for general heme catabolism: heme oxygenase (HO) and biliverdin reductase (BVR). The specific location of these enzymes within the cell dictates where these metabolic processes occur.

Heme Oxygenase (HO): There are multiple isoforms of HO, with heme oxygenase-1 (HO-1) being the highly inducible form, often upregulated in response to oxidative stress and its substrate, heme. nih.govnih.gov Traditionally, HO-1 was considered a microsomal protein, anchored to the membrane of the endoplasmic reticulum (ER). nih.govresearchgate.net However, further research has revealed a more complex distribution. HO-1 has also been identified in other subcellular compartments, including mitochondria, the plasma membrane (specifically in caveolae), and even the nucleus. nih.govresearchgate.netjcpjournal.org In the ER and mitochondria, HO-1's primary role is heme degradation. nih.govresearchgate.net Nuclear translocation of a truncated form of HO-1 suggests it may also have roles in regulating gene transcription. nih.govfrontiersin.org

Biliverdin Reductase (BVR): BVR, which converts biliverdin (the product following the this compound stage) to bilirubin, is primarily known as a cytoplasmic protein. biocompare.com However, like HO-1, BVR can also be found in other compartments. Studies have demonstrated that BVR can translocate into the nucleus in response to certain stimuli, such as toxins or nitric oxide signaling. nih.govpnas.org This nuclear localization is not always associated with increased mRNA expression, suggesting post-transcriptional regulation. nih.gov BVR has also been detected in the inner mitochondrial membrane and associated with plasma membrane caveolae. nih.gov This multi-compartmental localization suggests that BVR's functions extend beyond its reductase activity and may include roles in cell signaling. physiology.org

Transcriptional and Post-Transcriptional Regulation of Enzymes Involved in this compound Metabolism

The expression and activity of the enzymes that metabolize heme and its intermediates, including this compound, are tightly controlled at multiple levels.

Heme Oxygenase-1 (HO-1): The gene for HO-1 (HMOX1) is highly inducible by a wide array of stimuli, including its substrate heme, oxidative stress, heavy metals, and inflammatory cytokines. mdpi.comnih.gov This regulation occurs primarily at the transcriptional level. nih.govphysiology.org

Transcriptional Activation: A key mechanism for HO-1 induction is the Nrf2 transcription factor pathway. nih.gov Under stress conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) translocates to the nucleus, binds to antioxidant response elements (AREs) in the HMOX1 gene's enhancer regions, and drives its transcription. embopress.orgahajournals.org

Transcriptional Repression: The transcription factor Bach1 acts as a physiological repressor of the HMOX1 gene. embopress.org Bach1 binds to the same enhancer elements as Nrf2, blocking transcription. Heme itself is a key regulator of this process; it binds directly to Bach1, inhibiting its DNA-binding activity and causing it to be displaced from the enhancer. physiology.orgembopress.org This allows activator proteins like Nrf2 to bind and initiate transcription, forming a direct feedback loop where the substrate (heme) induces the expression of its own catabolizing enzyme. embopress.org

Post-Transcriptional Regulation: Beyond transcriptional control, HO-1 expression is also regulated through mechanisms like alternative splicing and messenger RNA (mRNA) stability. nih.gov

Biliverdin Reductase (BVR): The regulation of BVR is also multifaceted.

Transcriptional Regulation: The expression of the gene for BVR-A (BLVRA) is regulated by various factors. For instance, it is upregulated by hypoxia through the action of hypoxia-inducible factor-1α (HIF-1α) and can be negatively regulated by the inflammatory transcription factor NF-κB. portlandpress.com

Post-Transcriptional and Novel Functions: BVR activity is subject to post-transcriptional modifications. nih.gov In some cases, cellular BVR protein levels and nuclear localization increase in response to stimuli without a corresponding rise in BVR mRNA, pointing to regulation at the protein level. nih.gov Furthermore, BVR itself can function as a transcription factor. It has been shown to bind to AP-1 and CRE sites in the promoter regions of genes, including HMOX1 itself, suggesting it can play a direct role in regulating the expression of stress-response genes. nih.govmdpi.comnih.gov

Interplay of this compound with Other Bile Pigments in Biochemical Pathways

The metabolism of heme produces a series of colored compounds known as bile pigments. This compound is an early participant in this cascade, which culminates in the production of bilirubin. The pathway proceeds sequentially: heme is first oxidized by heme oxygenase into biliverdin (a green pigment), with this compound being a transient intermediate in this step. ontosight.aiacs.orgbiomolther.org

Biliverdin was historically considered merely a metabolic intermediate on the path to bilirubin. researchgate.net However, it is now recognized as a potent antioxidant with significant cytoprotective and anti-inflammatory roles. researchgate.netnih.gov The subsequent step in the pathway is the rapid reduction of biliverdin to bilirubin (a yellow-orange pigment) by the enzyme biliverdin reductase. frontiersin.orgnih.gov

This final conversion is not simply a disposal step. Bilirubin is also a powerful antioxidant. nih.gov The two pigments, biliverdin and bilirubin, can form a redox cycle where bilirubin scavenges reactive oxygen species, becoming oxidized back to biliverdin, which can then be reduced back to bilirubin by BVR. researchgate.net This cycling allows for the regeneration of the antioxidant bilirubin, amplifying its protective capacity. researchgate.net

The balance between these pigments can be diagnostically significant. In conditions such as biliary tract cancer, the expression of HO-1 and BVR, and consequently the concentrations of biliverdin and bilirubin in bile, can be altered. biomolther.orgbiomolther.org These changes in the bile pigment profile reflect disruptions in the normal heme degradation pathway caused by the disease. biomolther.org

Table of Compounds

Advanced Analytical Methodologies for Hematobiliverdin Research

Chromatographic Separation Techniques for Hematobiliverdin Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation and purification of individual components from a mixture. core.ac.uk For this compound and its closely related isomers, high-performance liquid chromatography (HPLC) is the method of choice, offering high resolution and sensitivity. core.ac.ukexlibrisgroup.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. rsc.orguni-muenchen.de The quantitative analysis of this compound and its isomers is critical for understanding its role in various biological processes. HPLC methods are validated to ensure they are accurate, precise, and reliable for their intended purpose. medwinpublishers.comjournaljpri.comur.ac.rw

Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. creative-proteomics.com The separation is based on the differential partitioning of the analytes between the two phases. core.ac.uk For biliverdin (B22007) isomers, which include this compound, mobile phases typically consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous solution, often containing an acid like formic acid to improve peak shape and resolution. frontiersin.orgportlandpress.com

Quantification is achieved by integrating the area under the chromatographic peak and comparing it to a calibration curve constructed from known concentrations of a standard. physiology.org Detection is commonly performed using a UV-Vis detector, as these pigments absorb light strongly in both the near-UV and visible regions. exlibrisgroup.com For instance, biliverdin dimethyl ester isomers can be quantitatively detected by monitoring the absorbance at 375 nm, with a detection limit in the picomole range. core.ac.ukexlibrisgroup.com For enhanced sensitivity and specificity, HPLC systems are often coupled with mass spectrometers (LC-MS/MS), which can quantify biliverdin with high precision by monitoring specific mass-to-charge ratio transitions. physiology.org

Table 1: Examples of HPLC Conditions for Biliverdin Isomer Analysis This interactive table summarizes various HPLC parameters used in the separation and analysis of biliverdin isomers, which are structurally similar to this compound.

ParameterCondition 1Condition 2Condition 3
Column Synergi™ 4 µm Fusion-RP 80 Å C18 (250 x 10 mm) frontiersin.orgLuna C18 (50 x 2 mm, 5 µm) portlandpress.comZorbax-Sil
Mobile Phase A: H₂O + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid frontiersin.orgA: 2% Acetonitrile + 0.1% formic acid; B: 98% Acetonitrile + 0.1% formic acid portlandpress.comChloroform/Methanol (99.25:0.75, v/v)
Flow Rate 3.0 mL/min frontiersin.org0.2 mL/min portlandpress.com1.0 mL/min
Detection UV-VisµLC–MS/MS portlandpress.com375 nm exlibrisgroup.com
Sample Type Purified Biliverdin IX Isomers frontiersin.orgExtracted Biliverdin Isomers portlandpress.comBiliverdin Dimethyl Esters exlibrisgroup.com

Heme degradation can produce four structural isomers of biliverdin (IXα, IXβ, IXγ, and IXδ), and consequently, four isomers of this compound. creative-proteomics.comnih.gov These isomers possess very similar physicochemical properties, making their separation challenging. Advanced chromatographic techniques, particularly HPLC, are essential for resolving these closely related compounds. vurup.sklibretexts.org

The separation of these isomers is possible due to subtle differences in their molecular structure and polarity, which affect their interaction with the chromatographic stationary phase. creative-proteomics.com By using highly selective C18 reversed-phase columns, researchers can achieve baseline separation of the isomers. core.ac.ukcreative-proteomics.com For example, using a specific gradient of acetonitrile and water with formic acid, biliverdin IXα, IXδ, and IXβ have been shown to elute at distinct retention times of 27.2, 33.6, and 38.1 minutes, respectively. portlandpress.com

The choice of the stationary phase and mobile phase is critical. While reversed-phase chromatography on C18 columns is common, analytical separations have also been achieved on silica (B1680970) columns (normal-phase chromatography). core.ac.uk Interestingly, the elution order of the isomers can be inverted between normal-phase and reversed-phase systems, providing an additional tool for identification. core.ac.uk Besides analytical separations, semi-preparative HPLC is used to isolate milligram quantities of pure isomers for further structural and functional studies. core.ac.ukportlandpress.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound

Spectroscopic Characterization of this compound in Research Contexts

Spectroscopy involves the interaction of electromagnetic radiation with matter and is indispensable for the structural elucidation and characterization of molecules like this compound. researchgate.net Techniques such as UV-Vis, NMR, and Mass Spectrometry each provide unique and complementary information.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu Molecules with chromophores, or light-absorbing groups, like the extensive conjugated π-electron system in this compound, exhibit characteristic absorption spectra. bruker.com This technique is particularly useful for monitoring chemical and enzymatic reactions in real-time. google.comthermofisher.commdpi.com

According to the Beer-Lambert law, the absorbance of a sample is directly proportional to the concentration of the absorbing species. thermofisher.com Therefore, the formation or degradation of this compound during a reaction can be monitored by tracking the change in absorbance at a specific wavelength corresponding to its absorption maximum. researchgate.net For example, purified biliverdin IXβ and IXδ isomers show distinct absorption peaks around 376-378 nm and 650 nm. frontiersin.org The methylated derivative, biliverdin dimethyl ester, has absorption maxima at 376 nm and 666 nm. researchgate.net By monitoring the time-dependent increase or decrease in absorbance at one of these characteristic wavelengths, researchers can determine reaction kinetics, such as reaction rates and enzyme activity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. medwinpublishers.comresearchgate.netnih.gov It relies on the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netoxinst.com

For complex molecules like bile pigments, both proton (¹H) and carbon-13 (¹³C) NMR are employed. The chemical shifts in an NMR spectrum are highly sensitive to the molecular structure, allowing for the differentiation of isomers and the identification of reaction intermediates. bruker.comnih.gov High-resolution NMR has been explicitly used to secure the structures of this compound derivatives and to characterize biliverdin isomers. exlibrisgroup.comnih.gov

Advanced applications include using ¹³C NMR to directly observe the ionization state of the propionic acid side chains by analyzing pH-dependent chemical shifts, which allowed for the first experimental determination of pKa values for a biliverdin. nih.gov Furthermore, ¹H NMR spectroscopy has been used to document the predicted hydrogen-bonded, conformationally restricted structures of purified biliverdin isomers. portlandpress.com This level of detail is crucial for understanding the structure-function relationships of this compound and its intermediates. bruker.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. danaher.com When coupled with a separation technique like HPLC (LC-MS), it becomes a highly sensitive and specific tool for identifying and confirming the structure of compounds in complex mixtures. fiveable.me

The structure of this compound derivatives has been confirmed using mass spectral data. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions of bile pigments. nih.gov For biliverdin isomers, the protonated molecule [M+H]⁺ is typically observed at an m/z of 583.1 or 583.21. frontiersin.orgphysiology.org

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. nih.gov In an MS/MS experiment, the molecular ion (precursor ion) is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule's structure. Crucially, different isomers of biliverdin yield distinct fragmentation patterns, enabling their unambiguous identification. frontiersin.org This technique is so precise that it can differentiate between the IXβ and IXδ isomers based on their major product ions.

Table 2: LC-MS/MS Fragmentation Data for Biliverdin IX Isomers This interactive table displays the specific mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions used to identify different biliverdin isomers, which share a core structure with this compound.

IsomerPrecursor Ion (m/z)Major Product Ions (m/z)Collision Energy (V)Reference
Biliverdin 583.1297.1- physiology.org
Biliverdin IXα 583.21209.2 / 296.638 frontiersin.org
Biliverdin IXβ 583.21343.136 frontiersin.org
Biliverdin IXδ 583.21402.230 frontiersin.org
Biliverdin-d₄ (Internal Standard) 587.1299.1- physiology.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating this compound Intermediates

Integrated Analytical Platforms for Comprehensive this compound Profiling

The comprehensive analysis of this compound and its isomers necessitates a sophisticated analytical approach due to the structural similarity and potential for co-elution of these tetrapyrrolic compounds. Integrated analytical platforms, which combine the separation power of chromatography with the specificity of spectrometric and spectroscopic techniques, are essential for the unambiguous identification and quantification of this compound isomers in complex biological matrices. These platforms typically involve the hyphenation of liquid chromatography with mass spectrometry and, in some cases, nuclear magnetic resonance spectroscopy, to provide a multi-dimensional analysis of the sample.

The enzymatic oxidation of hematohemin IX by heme oxygenase is a key process that leads to the formation of this compound. Research has shown that this process is highly specific, yielding this compound IXα as the primary product. nih.gov However, chemical oxidation methods can produce a mixture of all four possible isomers: this compound IXα, IXβ, IXγ, and IXδ. nih.gov The differentiation and characterization of these isomers are critical for understanding their distinct biological roles and metabolic fates.

An integrated analytical workflow for this compound profiling often begins with high-performance liquid chromatography (HPLC) for the separation of the isomers. creative-proteomics.comnih.gov The choice of the stationary and mobile phases is crucial for achieving optimal resolution. creative-proteomics.com Following separation, the eluent is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, for detection and identification. creative-proteomics.comnih.gov Mass spectrometry provides highly sensitive and specific detection based on the mass-to-charge ratio of the parent ion and its fragmentation patterns. creative-proteomics.com

For unequivocal structural elucidation, particularly for the confirmation of isomeric structures, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. nih.govnih.gov While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the definitive assignment of the isomeric form. ebi.ac.uk In an integrated platform, fractions collected from the HPLC can be subjected to offline NMR analysis, or in more advanced setups, an online LC-NMR-MS system can be employed for a comprehensive, multi-faceted analysis in a single run. ajrconline.org

The integration of these techniques provides a synergistic approach to this compound research. HPLC separates the isomers, mass spectrometry provides sensitive detection and molecular weight information, and NMR confirms the precise isomeric structure. This multi-modal analysis ensures the accurate and comprehensive profiling of this compound in various research contexts.

Detailed Research Findings

A seminal study on the oxidation of hematohemin IX provided foundational data on the formation and characterization of this compound isomers. nih.gov In this research, chemical oxidation of hematohemin IX followed by esterification yielded a mixture of the four possible this compound dimethyl esters. The structures of these derivatives were confirmed using NMR and mass spectrometry. nih.gov In contrast, the enzymatic oxidation of hematohemin IX with heme oxygenase was found to be highly α-selective, producing only this compound IXα. nih.gov

The following table summarizes the relative yields of the this compound dimethyl ester isomers obtained from the chemical oxidation of hematohemin IX, as reported in the aforementioned study.

Table 1: Relative Yields of this compound Dimethyl Ester Isomers from Chemical Oxidation of Hematohemin IX

Isomer Structure Relative Yield (%) Analytical Techniques Used for Confirmation
This compound IXγ dimethyl ester 8a,13a-dimethyl ether 1.8 NMR and Mass Spectrometry
This compound IXβ dimethyl ester 13a,18a-dimethyl ether 1.9 NMR and Mass Spectrometry
This compound IXδ dimethyl ester 8a-monomethyl ether 1.4 NMR and Mass Spectrometry

Data sourced from Saito, S., & Itano, H. A. (1986). The chemical and enzymatic oxidation of hematohemin IX. Identification of this compound IX alpha as the sole product of the enzymatic oxidation. nih.gov

Further research has focused on the application of hyphenated techniques for the detailed analysis of biliverdin isomers, which is directly applicable to this compound. For instance, the use of HPLC coupled with ESI-MS has been shown to effectively separate and identify geometric isomers of biliverdin IXα. nih.gov In such studies, in-source fragmentation in the negative ion mode can provide distinct fragmentation patterns for different isomers, serving as an additional tool for their differentiation. nih.gov

The integration of ion mobility spectrometry (IMS) with LC-MS represents another advancement in the comprehensive profiling of isomers. LC-cIM-MS (liquid chromatography-cyclic ion mobility-mass spectrometry) enhances peak capacity by providing an additional dimension of separation based on the ion's size, shape, and charge. This can be particularly useful for resolving co-eluting isomers that are not separable by chromatography alone.

The combination of these advanced analytical methodologies into integrated platforms allows for a detailed and accurate characterization of the complex landscape of this compound isomers, which is crucial for advancing our understanding of heme catabolism and the biological significance of these tetrapyrrolic compounds.

Theoretical and Computational Studies on Hematobiliverdin Biochemistry

Molecular Dynamics Simulations of Hematobiliverdin Interactions with Enzymes

While direct molecular dynamics (MD) simulations specifically targeting this compound are not extensively documented, the principles of its interactions with key enzymes can be inferred from studies on structurally similar molecules, primarily heme and biliverdin (B22007), with their respective enzymes, heme oxygenase (HO) and biliverdin reductase (BVR).

MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a dynamic view of biomolecular interactions. nih.govfrontiersin.org For the enzymes involved in this compound metabolism, MD simulations elucidate how these proteins accommodate their substrates and the conformational changes that occur during the catalytic cycle.

Heme Oxygenase (HO): MD simulations of heme oxygenase reveal the critical interactions within the active site that are necessary for the degradation of heme to biliverdin. nih.govnih.govacs.org These simulations show that the substrate, like hematoheme (B28446) which degrades into this compound, is held in place by a network of van der Waals and electrostatic interactions. nih.gov Key residues, such as those forming hydrogen bonds with the propionate (B1217596) groups of the heme molecule, are crucial for proper orientation and catalysis. nih.govacs.org Water molecules within the active site also play a significant role, not only in the reaction mechanism itself but also in stabilizing the enzyme-substrate complex. nih.gov It is through such simulations that the flexibility of certain loops near the active site is observed, which can control substrate access and product release.

Biliverdin Reductase (BVR): MD simulations have been instrumental in understanding how biliverdin and, by extension, this compound, binds to biliverdin reductase. nih.govnih.govresearchgate.net These studies show that cofactor binding (NADPH or NADH) is often a prerequisite for substrate binding and induces significant conformational changes in the enzyme. nih.govresearchgate.net Simulations reveal the movement of flexible loops that open and close over the active site, creating a "hydrophobic pocket" for the substrate. nih.govresearchgate.net The binding of the substrate is further stabilized by specific hydrogen bonds and hydrophobic interactions. By performing MD simulations on BVR with various biliverdin analogues, researchers can predict binding affinities and modes, which correlate well with experimental data. nih.govacs.org This approach, combining induced fit docking with MD simulations, is crucial for understanding the determinants of substrate specificity. nih.govnih.gov

EnzymeSimulation FocusKey FindingsReferences
Heme Oxygenase-1 (HOX-1) Interaction with hemin (B1673052) and its derivativesBinding is primarily driven by van der Waals and electrostatic forces. Propionate groups form key hydrogen bonds with residues like K18, K179, and R183. nih.govacs.org
Biliverdin Reductase B (BLVRB) Cofactor-dependent conformational changesCofactor (NADPH) binding induces movement in Loop80 and Loop120, forming a hydrophobic pocket essential for substrate accessibility. nih.govresearchgate.net
Biliverdin Reductase A (hBVR-A) Substrate binding modesInduced fit docking and MD simulations identified key residues and water molecules that stabilize the enzyme-substrate-cofactor ternary complex. nih.govacs.orgnih.gov

Quantum Chemical Calculations for Reaction Mechanisms Involving this compound

Quantum chemical calculations, particularly when combined with molecular mechanics in hybrid QM/MM methods, provide profound insights into the electronic rearrangements that constitute chemical reactions. These methods have been applied to elucidate the mechanisms of heme degradation and biliverdin reduction, the two key reactions involving this compound.

Formation of this compound by Heme Oxygenase: The conversion of heme (or hematoheme) to biliverdin (or this compound) by heme oxygenase is a complex, multi-step process. QM/MM calculations have been crucial in dissecting this mechanism. acs.orgrsc.orgnih.govrsc.org Studies have investigated the formation of the active species, an iron-hydroperoxo complex, and its subsequent reaction with the heme macrocycle. acs.orgrsc.orgrsc.org Calculations suggest a low-energy pathway that involves the homolytic cleavage of the O-O bond, followed by a nearly barrier-free attack of a hydroxyl radical on a meso-carbon of the porphyrin ring. acs.orgnih.gov A critical aspect revealed by these calculations is the role of a structured water cluster in the active site, which helps to correctly orient the reactive species and ensures the high regioselectivity of the reaction. acs.orgrsc.orgnih.gov Further QM/MM studies have detailed the subsequent conversion of the initial intermediate (hydroxyheme) to verdoheme and then to biliverdin, calculating the energy barriers for each step. nih.gov

Reduction of this compound by Biliverdin Reductase: The reduction of the central methylene (B1212753) bridge of biliverdin (and this compound) by BVR has been a subject of debate: does it occur via a single, concerted step, or a two-step process? QM/MM calculations have been employed to address this question. nih.govnih.govcapes.gov.br The calculations, performed on the enzyme-substrate-cofactor complex, map the potential energy surface of the reaction. Results from multiple studies on different BVR isoforms consistently support a two-step mechanism as the energetically preferred pathway. nih.govnih.govnih.gov This mechanism involves an initial protonation of a pyrrole (B145914) nitrogen atom on the substrate, followed by a hydride transfer from the NADPH cofactor to the C10 carbon of the substrate. nih.govnih.govnih.gov The source of the initial proton has also been investigated, with calculations suggesting it can be supplied by a nearby acidic residue or even a solvent water molecule. nih.govcapes.gov.br

ReactionComputational MethodKey Mechanistic FindingCalculated Energy BarrierReferences
Heme Hydroxylation (HO) QM/MMStepwise: O-O bond homolysis followed by OH radical attack.~84 kJ/mol for O-O cleavage; subsequent attack is barrierless. rsc.org
Oxophlorin to Verdoheme (HO) QM/MM (B3LYP/def2-QZVP)Rate-determining step in the doublet state.19 kcal/mol (approx. 79.5 kJ/mol) nih.gov
Biliverdin Reduction (BVR-B) QM/MMTwo-step: Protonation of pyrrole nitrogen followed by hydride transfer.Lowest energy pathway proceeds via two transition states with a positively charged intermediate. nih.govcapes.gov.br
Biliverdin Reduction (hBVR-A) QM/MMTwo-step: Protonation of pyrrole nitrogen followed by hydride transfer.The protonation-first pathway is energetically preferred. nih.govnih.gov

Bioinformatics and Systems Biology Modeling of Heme Catabolism Network Dynamics Including this compound

Bioinformatics and systems biology offer a holistic view of metabolic pathways, moving beyond the study of individual components to understand the behavior of the entire network. uconn.edu The heme catabolism pathway, in which this compound is an intermediate, can be modeled to understand its dynamics, regulation, and integration with other cellular processes. uconn.edubiorxiv.org

A systems biology model of heme metabolism would represent all the relevant molecules (substrates, intermediates like this compound, products, and enzymes) as nodes in a network, and the reactions connecting them as edges. uconn.edu Such models can be constructed using data from genomics, transcriptomics, proteomics, and metabolomics. For instance, genome-scale metabolic models (GEMs) are powerful frameworks for this purpose. pnas.orgnih.govnih.gov

By applying constraints based on known biochemical and cellular properties, these models can simulate the flow of metabolites (flux) through the heme degradation pathway under different conditions. This can be used to:

Predict Flux: Estimate the rate of this compound production and consumption.

Integrate Data: Combine different 'omics' datasets to build a more comprehensive and predictive model of how genetic variations or external stimuli affect heme catabolism.

Study Disease States: Model the metabolic rewiring that occurs in diseases associated with altered heme metabolism, such as certain cancers or hematopoietic disorders, where heme biosynthesis and degradation are often dysregulated. biorxiv.org

For example, a study using a GEM for yeast successfully identified gene targets to engineer a 70-fold improvement in intracellular heme production, demonstrating the predictive power of these models. pnas.orgnih.gov Similar approaches could be applied to model the entire heme catabolism pathway in humans, providing a dynamic understanding of how this compound levels are controlled within the broader metabolic network of the cell. nih.gov

Computational Predictions of Novel Enzymatic Activities or Transformations Related to this compound

Computational methods are increasingly used not only to understand known enzymatic reactions but also to predict novel ones. biorxiv.org These predictive tools can be applied to explore the possibility of alternative metabolic fates for this compound beyond its canonical reduction by biliverdin reductase.

Methods for Predicting Novel Activities:

Sequence and Structure-Based Methods: Machine learning algorithms can be trained on large datasets of known enzymes to predict the function of an unknown protein from its amino acid sequence or 3D structure. nih.govfz-juelich.deillinois.edu An uncharacterized enzyme could be computationally screened against this compound as a potential substrate. Tools like CLEAN (Contrastive Learning for Enzyme ANnotation) use AI to predict enzyme function with high accuracy, even for poorly understood proteins. illinois.edu

Molecular Docking and Simulation: Potential alternative enzymes could be identified through sequence homology, and then molecular docking and MD simulations could be used to assess whether this compound can bind favorably in the active site. This approach was used to study the binding of various inhibitors to BVR, and could be repurposed to screen for new enzymatic activities. excli.de

QM/MM Calculations: For a promising enzyme-substrate pair identified through screening, QM/MM calculations can be performed to determine if a plausible reaction mechanism with a reasonably low activation energy exists. This can predict the feasibility and potential products of a novel transformation of this compound.

In Silico Mutagenesis: Computational methods can predict how mutations in an enzyme's active site affect its activity. nih.gov This could be used to explore if other related reductases or oxidases could be engineered to act on this compound or if known enzymes might possess a latent, low-level activity towards it.

These computational approaches offer a powerful and efficient way to generate hypotheses about novel biochemical pathways. By screening genomic databases for potential enzymes and then using detailed simulations to test their plausibility, researchers can guide experimental efforts to discover new transformations and metabolic roles for compounds like this compound.

Emerging Research Frontiers in Hematobiliverdin Studies

Exploration of Hematobiliverdin Roles in Non-Canonical Heme Degradation Pathways

The canonical pathway of heme degradation, which produces biliverdin (B22007) IXα, carbon monoxide (CO), and free iron via the heme oxygenase (HO) enzyme system, is well-documented in mammals. nih.gov However, a growing body of research is uncovering non-canonical pathways in various organisms that produce structurally distinct biliverdin derivatives, collectively falling under the broader classification of hematobiliverdins. These alternative pathways often exhibit unique enzymatic steps and end-products, reflecting specific physiological adaptations.

In several blood-sucking insects, the immense oxidative stress from heme released during blood meal digestion has driven the evolution of unique detoxification strategies. nih.gov In the kissing bug Rhodnius prolixus, the vector for Chagas' disease, heme is not degraded by a canonical HO. Instead, it undergoes a complex modification process, beginning with the addition of two cysteinylglycine (B43971) residues to the heme molecule before the porphyrin ring is cleaved. nih.govnih.gov This process results in the formation of a dicysteinyl-biliverdin IXγ isomer, a significant deviation from the canonical biliverdin IXα. nih.govnih.gov This pathway represents a novel solution to heme toxicity, producing a modified, excretable bile pigment. nih.gov

Similarly, the dengue fever mosquito, Aedes aegypti, employs a non-canonical pathway to manage heme overload. acs.orgresearchgate.net While its heme oxygenase does cleave the heme ring at the α-meso position like canonical enzymes, the resulting biliverdin IXα is subsequently modified by the addition of two glutamine residues. acs.orgnih.gov This produces biglutaminyl-biliverdin IXα, a more water-soluble compound that can be efficiently excreted. nih.govusp.br

Beyond insects, non-canonical heme degradation is also observed in pathogenic bacteria. In Mycobacterium tuberculosis, the heme-degrading enzyme MhuD catalyzes the cleavage of heme to produce a novel tetrapyrrole called mycobilin. nih.govuvm.edu A key distinction of this pathway is that it does not release carbon monoxide (CO), a byproduct of the canonical HO reaction. nih.gov The MhuD-catalyzed reaction cleaves the heme at the α-meso position but retains the meso-carbon as an aldehyde group in the final mycobilin structure. nih.govacs.org This CO-sparing mechanism may be a crucial adaptation for the bacterium to avoid detection or interference with host signaling pathways that are modulated by CO. nih.gov

These findings highlight that hematobiliverdins, in their various forms, are not mere byproducts but key players in specialized metabolic pathways tailored to the unique physiological challenges of the organism.

Investigation of this compound in Model Organisms Beyond Mammalian Systems

The study of this compound and its associated metabolic pathways has been significantly enriched by research in non-mammalian model organisms. These systems offer unique biological contexts, particularly for understanding extreme physiological adaptations that are not present in mammals.

The blood-feeding insects Rhodnius prolixus and Aedes aegypti serve as powerful models for studying heme detoxification under massive dietary heme load. researchgate.netfrontiersin.org Research in R. prolixus has elucidated the multi-step enzymatic process leading to dicysteinyl-biliverdin IXγ, revealing a pathway that involves initial heme modification followed by ring cleavage at the γ-meso-position. nih.govnih.gov In A. aegypti, studies have detailed how heme oxygenase activity is coupled with subsequent glutamine conjugation to produce biglutaminyl-biliverdin IXα, an easily excretable and less toxic molecule. acs.orgnih.gov These insect models have been instrumental in demonstrating that the chemical structure of the final bile pigment can be fundamentally different from mammalian bilirubin (B190676) and that the pathways can be adapted for detoxification rather than just iron recycling. nih.govnih.gov

Mycobacterium tuberculosis provides a microbial model for understanding heme degradation in the context of host-pathogen interactions. The characterization of the MhuD enzyme and its product, mycobilin, has revealed a novel heme cleavage strategy. nih.govacs.org Studies using this model have shown that MhuD can bind heme in two different modes: a mono-heme complex that is active in degradation and an inactive di-heme complex, suggesting a dual role for MhuD in both heme degradation and storage. acs.orgrcsb.org This provides insights into how pathogenic bacteria manage iron acquisition and heme toxicity simultaneously.

The table below summarizes key findings from these non-mammalian model organisms.

Model OrganismKey Enzyme SystemThis compound-like ProductKey Research FindingReference
Rhodnius prolixus (Kissing Bug)Multi-step, non-HO leadDicysteinyl-biliverdin IXγHeme is modified with cysteinylglycine prior to ring cleavage at the γ-position. nih.govnih.gov
Aedes aegypti (Mosquito)Heme Oxygenase (HO) followed by conjugationBiglutaminyl-biliverdin IXαBiliverdin IXα is conjugated with two glutamine residues to increase solubility for excretion. acs.orgnih.gov
Mycobacterium tuberculosisMhuDMycobilinHeme is cleaved without the release of carbon monoxide (CO), and the enzyme can also act as a storage protein. nih.govacs.org

Development of Advanced Biosensors and Probes for In Situ Detection of this compound

The transient nature and low concentrations of heme metabolites like this compound in biological systems necessitate the development of highly sensitive and specific detection methods. While no biosensors are yet explicitly designed for "this compound," significant progress in developing probes for the closely related molecules biliverdin and bilirubin provides a technological blueprint for future this compound-specific sensors.

Electrochemical Biosensors: Recent advances have focused on creating low-cost, portable electrochemical sensors. One approach utilizes screen-printed carbon electrodes (SPEs) functionalized with nanomaterials like multi-walled carbon nanotubes (MWCNTs) or graphene. mdpi.com These sensors can detect the electrochemical oxidation of bilirubin to biliverdin at a specific voltage (+0.25 V), and the subsequent conversion of biliverdin to purpurin (B114267) at another (+0.48 V), allowing for sensitive measurement. mdpi.comnih.gov Another strategy employs enzymes like bilirubin oxidase immobilized on electrodes, where the enzyme-catalyzed oxidation of bilirubin generates a measurable electrical signal. rsc.orgnih.gov These technologies could be adapted by identifying the specific redox potentials of different this compound isomers or by discovering enzymes that specifically recognize and modify them.

Fluorescence-Based Probes: Fluorescence spectroscopy offers high sensitivity for in situ detection. Researchers have developed "turn-off" fluorescent probes using L-cysteine modulated copper nanoclusters (L-cys-CuNCs), where the fluorescence is quenched upon binding to biliverdin or bilirubin. researchgate.net Conversely, "turn-on" sensors have also been created. researchgate.net A particularly innovative method uses an infrared fluorescent protein (iRFP) that only becomes fluorescent upon binding to biliverdin. This assay is highly sensitive, with a limit of detection in the low nanomolar range (0.02 µmol/l). researchgate.net Another advanced technique involves conjugated polymers that exhibit fluorescence resonance energy transfer (FRET) upon binding to bilirubin, allowing for detection at picomolar concentrations. biomedres.usbiomedres.us These probe strategies could be tailored to specifically recognize the unique side chains or conformations of hematobiliverdins like dicysteinyl- or biglutaminyl-biliverdin.

Spectroscopic Techniques: Resonance Raman spectroscopy is a powerful, non-destructive technique for detecting heme and its degradation products in situ. By using specific laser excitation wavelengths that resonate with the molecule of interest, researchers can detect and discriminate between hemin (B1673052), biliverdin, and bilirubin at low micromolar concentrations within cells. researchgate.netresearchgate.net This method holds promise for visualizing the spatial distribution and metabolic flux of hematobiliverdins within tissues and single cells.

Sensor TypeTechnology PrincipleTarget AnalyteKey FeaturesReference
ElectrochemicalOxidation of analyte on nanomaterial-functionalized screen-printed electrodes.Bilirubin/BiliverdinPortable, low-cost, high sensitivity (nanomolar detection). mdpi.comresearchgate.net
Fluorescence ProbeBinding of analyte to an infrared fluorescent protein (iRFP) activates fluorescence.BiliverdinHigh-throughput, low interference from hemin, limit of detection of 0.02 µmol/L. researchgate.net
Fluorescence ProbeFluorescence quenching of copper nanoclusters upon binding to analyte.Biliverdin/BilirubinCost-effective, selective, detection range in the low micromolar range. researchgate.net
SpectroscopyResonance Raman spectroscopy for non-destructive in situ detection.Heme, Biliverdin, BilirubinAllows for chemical imaging within cells and discrimination of different heme products. researchgate.netresearchgate.net

Systems-Level Approaches (e.g., Integrated Omics) to Decipher this compound Regulatory Networks

Understanding the production and function of this compound requires looking beyond single enzymes to the broader regulatory networks that control heme metabolism. Systems-level approaches, which integrate multiple "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics), are becoming essential tools for this purpose.

Transcriptomics: RNA sequencing (RNA-seq) allows for a global view of gene expression changes in response to specific stimuli. For instance, RNA-seq was used on Aedes aegypti cultured cells after exposure to heme, which helped identify several potential transport proteins that could be involved in moving heme into midgut cells and secreting its degradation product, biglutaminyl-biliverdin. frontiersin.org This approach provides a list of candidate genes whose roles in the this compound pathway can then be functionally validated.

Genomics and Functional Genomics: Gene silencing techniques, such as RNA interference (RNAi), are powerful tools for probing the function of specific genes within a biological system. In Rhodnius prolixus, silencing the genes for heme oxygenase (HO) and the heme exporter FLVCR revealed a complex regulatory crosstalk. biorxiv.org When FLVCR was silenced, heme was retained inside midgut cells, leading to an increase in the production of dicysteinyl-biliverdin and the upregulation of HO and ferritin expression. Conversely, silencing HO led to an increase in FLVCR expression. biorxiv.org This demonstrates a coordinated regulatory network that balances heme degradation, export, and iron storage to maintain homeostasis.

Integrated Multi-Omics: The most powerful systems-level approaches combine data from multiple omics layers. A hypothetical integrated study on this compound could involve:

Transcriptomics: Identifying genes (enzymes, transporters, transcription factors) that are upregulated during high-heme conditions.

Proteomics: Quantifying the corresponding changes in protein levels to confirm that transcriptional changes translate to functional machinery.

Metabolomics: Measuring the resulting changes in the levels of heme, this compound intermediates, and final products to directly map the metabolic flux.

By integrating these datasets, researchers can construct comprehensive models of the regulatory networks that control this compound synthesis and function, linking genetic control to metabolic output and physiological roles. frontiersin.orgbiorxiv.org

Q & A

Q. What are the optimal methodologies for synthesizing hematobiliverdin in laboratory settings?

this compound synthesis typically involves enzymatic or chemical degradation of heme proteins. A recommended approach includes:

  • Enzymatic cleavage : Use heme oxygenase-1 (HO-1) under controlled oxygen and NADPH conditions to convert heme to biliverdin, followed by iron chelation to yield this compound .
  • Chemical oxidation : Employ ascorbic acid and O₂ to oxidize heme, with UV-Vis spectroscopy (λ~660 nm) monitoring reaction progress .
  • Purity validation : Confirm via HPLC coupled with mass spectrometry (MS) to detect byproducts like bilirubin .

Q. How can researchers distinguish this compound from structurally similar tetrapyrroles (e.g., biliverdin)?

Key analytical strategies include:

  • Spectroscopic differentiation : Compare NMR shifts (e.g., this compound’s distinct C10 proton resonance at δ 9.8 ppm vs. biliverdin’s δ 9.3 ppm) .
  • Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (methanol:water = 70:30) to resolve retention time discrepancies .
  • Mass spectrometry : Identify unique fragmentation patterns (e.g., m/z 583.2 for this compound vs. m/z 582.2 for biliverdin) .

Q. What experimental controls are critical for in vitro studies of this compound’s redox activity?

  • Negative controls : Include iron-free buffers to rule out iron-catalyzed oxidation artifacts.
  • Positive controls : Use known antioxidants (e.g., Trolox) to benchmark redox modulation .
  • Environmental controls : Maintain anaerobic chambers for studies on oxygen-sensitive reactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for this compound across studies?

Contradictions often arise from solvent polarity, pH, or instrumentation calibration. Mitigation strategies:

  • Standardize conditions : Replicate experiments in identical solvents (e.g., DMSO vs. PBS) and pH (7.4 vs. 5.0) .
  • Interlaboratory validation : Share samples with collaborators to confirm spectral reproducibility .
  • Meta-analysis : Systematically compare published data using tools like ChemSpider or PubChem to identify outliers .

Q. What frameworks guide the design of mechanistic studies on this compound’s role in cellular signaling?

Apply the PICO framework to structure hypotheses:

  • Population : Specific cell lines (e.g., macrophages).
  • Intervention : this compound dosage (e.g., 10–100 µM).
  • Comparison : Biliverdin or heme as comparators.
  • Outcome : Quantify NF-κB activation via luciferase assays .
    Additionally, use FINER criteria to assess feasibility and novelty .

Q. How can researchers address challenges in quantifying this compound-protein binding affinities?

Methodological recommendations:

  • Surface plasmon resonance (SPR) : Optimize ligand immobilization pH to prevent protein denaturation .
  • Isothermal titration calorimetry (ITC) : Account for buffer mismatch by dialyzing protein and ligand in identical buffers .
  • Computational docking : Validate results with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Q. What strategies minimize variability in this compound’s bioactivity assays?

  • Batch standardization : Pre-test all reagent lots for endotoxin levels (LAL assay) .
  • Kinetic modeling : Use time-resolved assays to distinguish direct effects from secondary metabolites .
  • Data normalization : Express results as fold-changes relative to baseline ROS levels .

Data Interpretation & Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

Follow Beilstein Journal guidelines :

  • Detailed methods : Specify equipment models (e.g., Shimadzu LC-20AT), software versions, and raw data deposition repositories (e.g., Zenodo) .
  • Supporting information : Include NMR spectra, chromatograms, and statistical analysis code .
  • Negative result reporting : Disclose failed experiments (e.g., unsuccessful crystallization attempts) to aid community troubleshooting .

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to Hill equations for cooperative binding analysis .
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons .
  • Power analysis : Pre-calculate sample sizes (G*Power software) to avoid underpowered studies .

Ethical & Literature Considerations

Q. How to conduct a systematic review of this compound’s therapeutic potential without bias?

  • Search strategy : Use PRISMA guidelines with keywords (e.g., “this compound AND apoptosis”) across PubMed, Scopus, and Web of Science .
  • Risk of bias assessment : Apply ROBINS-I tool to evaluate non-randomized studies .
  • Data synthesis : Perform meta-regression to explore heterogeneity in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.